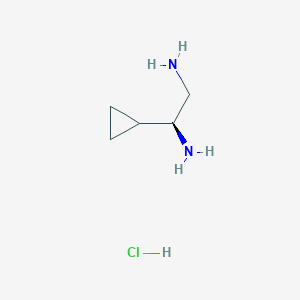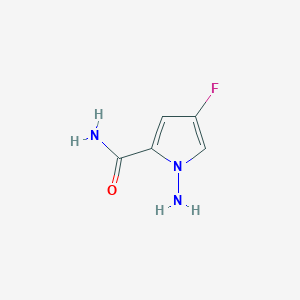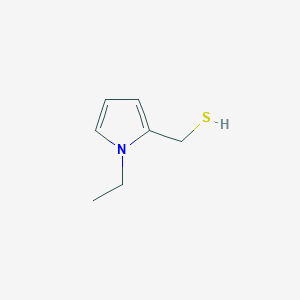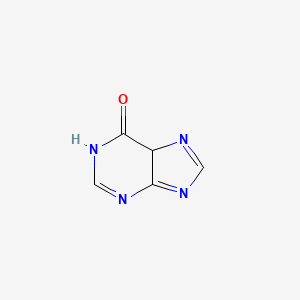
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethane backbone with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride typically involves the following steps:
Amine Introduction: The ethane backbone is then functionalized with amine groups through reductive amination or other suitable methods.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-Cyclopropylethane-1,2-diamine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-Cyclopropylethane-1,2-diamine: The free base form without the hydrochloride salt.
Cyclopropylamine: A simpler analog with only one amine group.
Uniqueness
(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and the presence of both cyclopropyl and diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.
Properties
CAS No. |
1810074-66-8 |
|---|---|
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
(1S)-1-cyclopropylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1 |
InChI Key |
JZQDIJISYSMTRB-NUBCRITNSA-N |
Isomeric SMILES |
C1CC1[C@@H](CN)N.Cl |
Canonical SMILES |
C1CC1C(CN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)






![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)


![5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one](/img/structure/B11922490.png)
![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
